molecular formula C37H74NO8P B041927 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine CAS No. 923-61-5

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B041927
CAS RN: 923-61-5
M. Wt: 692 g/mol
InChI Key: SLKDGVPOSSLUAI-PGUFJCEWSA-N
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Description

Synthesis Analysis

The synthesis of DPPE and its derivatives has been a subject of extensive study. A simple and efficient method for the synthesis of sn-Glycero-3-phosphoethanolamine (GroPEtn) from DPPE involves a three-step strategy using a protection and deprotection approach, yielding a 66% total yield in three steps without showing cytotoxicity against human kidney cells (Gowda et al., 2020).

Molecular Structure Analysis

Investigations into DPPE's molecular structure have been facilitated by various analytical techniques, including Langmuir film approaches and molecular simulation studies. These studies highlight the miscibility of DPPE with cholesterol and its interactions with metal cations in lipid membranes, providing insights into its structural properties in biological systems (Korchowiec et al., 2006).

Chemical Reactions and Properties

Research on DPPE's chemical reactions includes studies on the radiolysis of saturated phospholipids, revealing the formation of various volatile and nonvolatile radiolytic products, and the impact of these reactions on DPPE's chemical stability and biological activity (Handel & Nawar, 1981).

Physical Properties Analysis

The physical properties of DPPE, such as phase transitions and molecular organization, have been elucidated through studies using differential scanning calorimetry and 2H NMR spectroscopy. These studies have shown how modifications in DPPE's structure, such as the replacement of a double bond by a cyclopropane ring, affect its phase behavior and bilayer properties (Perly et al., 1985).

Chemical Properties Analysis

The chemical properties of DPPE, including its interactions with other molecules and its behavior in various chemical environments, have been explored through the synthesis of DPPE derivatives and their application in model lipid membranes. These studies provide valuable information on DPPE's reactivity and potential applications in biotechnology and medicine (Wang et al., 2010).

Scientific Research Applications

  • Chemical Sensing : It is used as a chemical sensor to monitor the transition from liquid-disordered to liquid-ordered phase in cholesterol-containing bilayers (Cao et al., 2005).

  • Radiolysis Study : As a saturated phospholipid, it can undergo radiolysis to produce various volatile and nonvolatile products (Handel & Nawar, 1981).

  • Lipid Monolayer Research : Incorporated in lipid monolayers, it makes them more expanded and liquid-like compared to pure lipids (Rubio-Magnieto et al., 2013).

  • Fluorescence Microscopy : Texas Red-labeled derivatives are used in studying lipid membranes through fluorescence microscopy techniques (Skaug et al., 2009).

  • Stereochemistry and Phospholipase D Study : The absolute configuration of its thiophospholipid derivatives was elucidated for studying phospholipase D's stereospecificity (Jiang et al., 1984).

  • Conformational Analysis : Its conformation in the gel state has been analyzed and compared to similar phospholipids (Büldt & Seelig, 1980).

  • Nanobubble Development : It's used in developing targeted nanobubbles for improved ultrasound imaging of prostate cancer in mice (Fan et al., 2016).

  • Bilayer Studies and Hydrogen Bonding : Increasing its concentration in bilayers leads to more hydrated molecules due to competitive hydrogen bonding (Leekumjorn & Sum, 2006).

  • Micelle Formation : A dextran/DPPE copolymer can self-assemble into spherical micelles in water (Wang et al., 2010).

  • Ripple Phase Formation Study : Its role in the formation of ripple phases in lipid bilayers has been investigated (Maleš et al., 2021).

properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDGVPOSSLUAI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H74NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919258
Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
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Molecular Weight

692.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine

CAS RN

923-61-5
Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
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Record name 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
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Record name 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine
Source DrugBank
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Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl dihexadecanoate
Source European Chemicals Agency (ECHA)
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Record name 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
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Record name PE(16:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,750
Citations
B Korchowiec, M Paluch, Y Corvis… - Chemistry and physics of …, 2006 - Elsevier
The interactions between two membrane lipids, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and cholesterol (CHOL), were studied in Langmuir films using surface …
Number of citations: 72 www.sciencedirect.com
X Ma, H Wang, S Jin, Y Wu, XJ Liang - International Journal of …, 2012 - Taylor & Francis
Background There is an urgent need to develop drug-loaded biocompatible nanoscale packages with improved therapeutic efficacy for effective clinical treatment. To address this need, …
Number of citations: 35 www.tandfonline.com
TY Yin - 2012 - search.proquest.com
Liposome is an artificial colloidal particle that formed from convolution of bilayer structure from amphiphilic molecules into a spherical particle. At certain pH, the presence of both ionized …
Number of citations: 2 search.proquest.com
T Wang, Y Wu, AJ Zeng - Journal of applied polymer science, 2010 - Wiley Online Library
A new Pluronic (F68)‐1,2‐dipalmitoyl‐sn‐glycero‐3‐phosphoethanolamine (DPPE) (Pluronic (F68)–DPPE) copolymer was synthesized with Pluronic (F68) and DPPE. The chemical …
Number of citations: 19 onlinelibrary.wiley.com
Y Wu, F Jiao, S Han, T Fan, Y Liu, W Li, L Hu… - … , Biology and Medicine, 2011 - Elsevier
Novel amphiphilic copolymer nanoparticles (HPAE-co-PLA-DPPE) composed of hyperbranched poly (amine-ester), polylactide and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (…
Number of citations: 13 www.sciencedirect.com
X Liu, S Su, F Wei, X Rong, Z Yang, J Liu, M Li… - Journal of colloid and …, 2014 - Elsevier
A novel amphiphilic copolymer (γ-PGA-co-PLA–DPPE) containing poly(γ-glutamic acid) (γ-PGA), polylactide (PLA), and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) …
Number of citations: 10 www.sciencedirect.com
H Wang, S Han, J Sun, T Fan, C Tian, Y Wu - Carbohydrate polymers, 2011 - Elsevier
A novel amphiphilic copolymer based on dextran, poly(lactide) (PLA) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) was synthesized and characterized by FT-IR, 1 H …
Number of citations: 9 www.sciencedirect.com
T Yaguchi, T Nagata… - Behavioral …, 2010 - behavioralandbrainfunctions …
Accumulating evidence has pointed that a variety of lipids could exert their beneficial actions against dementia including Alzheimer disease and age-related cognitive decline via …
T Wang, Q Xu, Y Wu, A Zeng, M Li, H Gao - Carbohydrate polymers, 2010 - Elsevier
A novel amphiphilic copolymer based on dextran and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) was synthesized and characterized by 1 H NMR, 13 C NMR and 31 P …
Number of citations: 4 www.sciencedirect.com
S Han, H Wang, X Liang, L Hu, M Li, Y Wu - Journal of Nanoparticle …, 2011 - Springer
A novel poly(l-aspartic) derivative (PAL-DPPE) containing polylactide and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) segments has been successfully synthesized. …
Number of citations: 10 link.springer.com

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